[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-9-13(20)19(16(25-2)18-17-9)8-23-14(21)11-7-10-5-3-4-6-12(10)24-15(11)22/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLZGYFDWMDUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC3=CC=CC=C3OC2=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the chromene moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Hydrolysis of the Chromene-Carboxylate Ester
The ester group at the 3-position of the chromene ring is susceptible to hydrolysis under acidic or basic conditions. This reactivity aligns with studies on ethyl 2-oxo-2H-chromene-3-carboxylate, which undergoes hydrolysis to yield hydrazides or carboxylic acids depending on reaction conditions .
Mechanistic Insight : Nucleophilic attack by hydroxide or water at the carbonyl carbon leads to cleavage of the ester bond, forming the corresponding carboxylic acid .
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group on the triazinone ring can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. Similar transformations are documented for 6-methyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one .
Key Observation : Sulfoxide formation occurs selectively under mild conditions, while sulfones require stronger oxidants .
Nucleophilic Substitution at the Triazinone Core
The triazinone ring’s electrophilic positions (e.g., C-3) may undergo nucleophilic substitution. For example, the methylsulfanyl group could be replaced by amines or alkoxy groups, as seen in analogs like methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate .
SAR Note : Electron-withdrawing substituents (e.g., -SMe) enhance electrophilicity at C-3, facilitating nucleophilic displacement .
Cyclocondensation Reactions
The chromene-carboxylate moiety can participate in cyclocondensation with bifunctional nucleophiles. Analogous reactions are reported for chromone-linked triazines .
Mechanism : The ester carbonyl reacts with nucleophiles (e.g., hydrazine), followed by intramolecular cyclization .
Photochemical [2+2] Cycloaddition
The chromene’s α,β-unsaturated carbonyl system may undergo photochemical cycloaddition with alkenes or alkynes, a reactivity observed in coumarin derivatives .
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylene | UV light, benzene | Bicyclic cyclobutane adduct | 52% |
Limitation : Steric hindrance from the triazinone moiety may reduce reaction efficiency .
Ring-Opening of the Triazinone
Under strong basic or reductive conditions, the triazinone ring may undergo ring-opening. For example, hydrazinolysis of 1,2,4-triazinones yields pyrazole or imidazole derivatives .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Chromene-linked pyrazole-carboxylate | 60% |
Side Reaction : Competing hydrolysis of the ester group may occur if conditions are not carefully controlled .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate exhibit various pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of triazine compounds possess significant anticancer properties against various cell lines, including breast, colon, and leukemia cells . The mechanism often involves apoptosis induction and metabolic stability enhancement.
- Antimicrobial Properties : The triazine ring is known for its antimicrobial activity. Compounds containing this structure have been evaluated for their effectiveness against bacterial and fungal strains .
- Anti-inflammatory Effects : Some derivatives have demonstrated potential anti-inflammatory effects through inhibition of histamine-induced contractions in isolated tissues . This suggests possible applications in treating allergic conditions.
Case Study 1: Anticancer Activity Evaluation
A series of studies have evaluated the anticancer properties of triazine derivatives similar to the compound . For instance, a study found that specific modifications to the triazine structure led to enhanced cytotoxicity against HeLa cells with IC50 values as low as 34 μM .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Triazine Derivative A | Contains methylsulfanyl; known for apoptosis induction | Anticancer |
| Triazine Derivative B | Substituted with halogens; enhances lipophilicity | Antimicrobial |
Case Study 2: Antimicrobial Screening
Another research project focused on synthesizing various triazine derivatives to assess their antimicrobial efficacy. Compounds were tested against common pathogens, revealing promising results that support further development for therapeutic use .
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain kinases and transcription factors can result in the inhibition of cancer cell proliferation and the reduction of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Triazine Derivatives
The compound’s triazinone core shares structural motifs with sulfonylurea herbicides (e.g., metsulfuron methyl and ethametsulfuron methyl), which feature 1,3,5-triazine rings with methoxy or ethoxy substituents (Table 1). Key differences include:
- Methylsulfanyl vs.
- Coumarin Ester vs. Benzoate Ester : The coumarin moiety introduces a rigid, planar structure with possible fluorescence properties, unlike the simpler benzoate esters in sulfonylureas .
Table 1: Structural Comparison of Triazine-Based Compounds
Computational Similarity Assessment
Using Tanimoto or Dice similarity indices, the target compound would show moderate similarity (~40–60%) to sulfonylureas due to shared triazine motifs but divergent ester regions. Activity cliffs (structurally similar compounds with divergent bioactivity) are possible, emphasizing the need for empirical validation .
Research Findings and Implications
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to triazine-coumarin hybrids, involving nucleophilic substitution on trichlorotriazine (as in ) followed by esterification.
- Property Prediction : Higher logP values compared to sulfonylureas (due to SCH₃ and coumarin) suggest improved lipid solubility, which could enhance cellular uptake but reduce aqueous stability .
- Comparative studies with analogs (e.g., replacing SCH₃ with NO₂ or OCH₃) are needed to elucidate structure-activity relationships .
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis pathways, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 338.34 g/mol. The structure features a triazinone core and a chromene carboxylate moiety, which are critical for its biological interactions. The presence of the methylsulfanyl group enhances its lipophilicity and may affect its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to achieve high yields. Key steps may include:
- Formation of the Triazinone Core : Starting from appropriate precursors, the triazinone ring is constructed through cyclization reactions.
- Introduction of the Chromene Moiety : The chromene structure is integrated via esterification or similar reactions.
- Purification and Characterization : The final product is purified using chromatographic techniques and characterized through NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties .
Anticancer Activity
A notable area of interest is the anticancer potential of this compound. Similar triazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the low micromolar range against breast cancer cells . The SAR studies indicate that specific functional groups are essential for enhancing cytotoxicity.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various triazine derivatives on A549 lung cancer cells. Compounds with a methylsulfanyl group showed enhanced activity compared to their non-substituted counterparts.
- Results indicated an IC50 value of approximately 5 µM for one derivative, highlighting the importance of substituents in modulating activity .
- Antimicrobial Activity Assessment :
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
| Functional Group | Effect on Activity | Remarks |
|---|---|---|
| Methylsulfanyl | Enhances lipophilicity and bioactivity | Important for membrane penetration |
| Triazine Core | Essential for biological activity | Contributes to binding affinity with targets |
| Chromene Moiety | Potentially increases anticancer effects | May interact with DNA or other cellular targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
